tert-Butyl (4-(methylamino)cyclohexyl)carbamate chemical properties
tert-Butyl (4-(methylamino)cyclohexyl)carbamate chemical properties
An In-depth Technical Guide to tert-Butyl (4-(methylamino)cyclohexyl)carbamate
In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-Butyl (4-(methylamino)cyclohexyl)carbamate has emerged as a particularly valuable intermediate. Its semi-rigid cyclohexyl scaffold, appended with orthogonally protected amino functionalities, offers a versatile platform for introducing specific spatial arrangements in drug candidates. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This molecule exists as both cis and trans diastereomers, a critical consideration for stereospecific synthesis and biological activity.
Core Chemical and Physical Properties
The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. The tert-butyl carbamate (Boc) protecting group imparts significant lipophilicity and stability, while the secondary amine provides a nucleophilic handle for further synthetic elaboration.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 228.33 g/mol | [1][3] |
| CAS Number | 294180-29-3 (trans-isomer)[3][4] 883864-61-7 (cis-isomer)[1][2] | Multiple |
| Appearance | Typically a solid at room temperature. | |
| Boiling Point | 331.9 ± 31.0 °C (Predicted) | [3] |
| Density | 0.99 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents like DMSO and Methanol. | [5] |
| Topological Polar Surface Area (TPSA) | 50.36 Ų | [6] |
| Predicted LogP | 2.04 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
Synthesis and Reactivity: A Tale of Two Amines
The synthetic utility of tert-Butyl (4-(methylamino)cyclohexyl)carbamate lies in the differential reactivity of its two nitrogen atoms. The primary amine of a precursor is masked as a Boc-carbamate, which is stable under many reaction conditions but can be readily removed. The secondary methylamine remains available for nucleophilic attack or coupling reactions.
General Synthetic Strategy
A common and logical approach to synthesizing this class of compounds involves the selective protection of a diamine precursor. The synthesis of carbamates, particularly Boc-protected amines, is a cornerstone of modern organic synthesis.[7][8] The reaction typically involves treating an amine with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For the target molecule, this would involve starting with a suitably substituted cyclohexanediamine.
Protocol: Exemplary Synthesis via Reductive Amination and Boc Protection
-
Starting Material Selection: Begin with cis- or trans-4-(Boc-amino)cyclohexanone. The choice of isomer is critical for the final product's stereochemistry.
-
Reductive Amination: Dissolve the cyclohexanone derivative in a suitable solvent such as methanol or dichloromethane.
-
Add a solution of methylamine (CH₃NH₂) in an appropriate solvent (e.g., THF or water).
-
Introduce a reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise at room temperature. STAB is often preferred as it is milder and more selective than agents like sodium borohydride for reductive aminations.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Workup and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired tert-Butyl (4-(methylamino)cyclohexyl)carbamate.
Causality in Experimental Design: The use of Boc protection is a strategic choice due to its robustness under various conditions (e.g., basic hydrolysis, hydrogenation) while being easily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This orthogonality allows for selective deprotection and further functionalization at the primary amine position without disturbing other parts of the molecule.
Caption: Role of the linker in the PROTAC ternary complex formation.
Spectroscopic Characterization
While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for predictable NMR and MS signatures based on well-established principles. [9][10][11]
-
¹H NMR:
-
t-Butyl Protons: A sharp, strong singlet at approximately δ 1.4-1.5 ppm, integrating to 9H.
-
Cyclohexyl Protons: A series of broad, overlapping multiplets in the δ 1.0-2.0 ppm range for the axial and equatorial protons.
-
N-CH₃ Protons: A singlet at approximately δ 2.2-2.5 ppm, integrating to 3H.
-
N-H Protons: Broad signals that may be exchangeable with D₂O. The carbamate N-H would appear further downfield than the secondary amine N-H.
-
-
¹³C NMR:
-
t-Butyl Carbons: A signal around δ 28 ppm for the methyl carbons and a quaternary signal around δ 80 ppm.
-
Carbamate Carbonyl: A characteristic signal in the δ 155-156 ppm region.
-
Cyclohexyl Carbons: Multiple signals in the aliphatic region (δ 25-55 ppm).
-
N-CH₃ Carbon: A signal around δ 30-35 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would readily show the protonated molecular ion [M+H]⁺ at m/z 229.19. [12]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety. While specific toxicity data for this compound is limited, data from structurally related carbamates and amines provide a basis for safe handling protocols.
GHS Hazard Information (Inferred from similar compounds):
-
Harmful if swallowed. [13][14]* Causes skin irritation. [13][15]* Causes serious eye irritation/damage. [13][15]* May cause respiratory irritation. [13][15] Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [15][16]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. [14][16]* Handling: Avoid breathing dust, fumes, or vapors. [15][16]Avoid contact with skin, eyes, and clothing. [16]Wash hands thoroughly after handling. [14]* First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. [16]If inhaled, move the person to fresh air. [16] Storage:
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [14]Some suppliers recommend refrigerated storage (2-8°C). [6]
Conclusion
tert-Butyl (4-(methylamino)cyclohexyl)carbamate is more than a simple chemical intermediate; it is an enabling tool for advanced drug discovery. Its well-defined stereochemistry, orthogonally protected amines, and semi-rigid scaffold provide medicinal chemists with a reliable and versatile building block. Its role in the construction of PROTAC linkers highlights its importance in developing next-generation therapeutics designed to co-opt cellular machinery for targeted protein degradation. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers aiming to leverage its unique structural features in their synthetic and drug development programs.
References
- Vertex AI Search. tert-Butyl (cis-4-(methylamino)cyclohexyl)carbamate, 95% Purity, C12H24N2O2, 100 mg.
- PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045.
- PubChem. tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate | C18H34N2O2 | CID 86277394.
- MedChemExpress. tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate.
- AK Scientific, Inc. Tert-butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate Safety Data Sheet.
- Sigma-Aldrich. tert-Butyl (4-aminocyclohexyl)carbamate AldrichCPR.
- TCI Chemicals. SAFETY DATA SHEET.
- MedChemExpress. tert-Butyl 4-(methylamino)butylcarbamate-SDS.
- Key Organics. Safety Data Sheet.
- BLDpharm. tert-Butyl ((4-aminocyclohexyl)methyl)carbamate.
- MySkinRecipes. tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate.
- ChemicalBook. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate.
- MedChemExpress. tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate | PROTAC Linker.
- Combi-Blocks, Inc. JS-0209 - Safety Data Sheet.
- PubMed Central. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- Chem-Impex. Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate.
- ChemScene. 1353944-65-6 | Tert-butyl (2-(methylamino)cyclohexyl)carbamate.
- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
- Organic Syntheses. Carbamic acid, tert-butyl ester - Organic Syntheses Procedure.
- Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.
- ChemicalBook. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8.
- PubChemLite. Tert-butyl n-[4-(methylamino)cyclohexyl]carbamate (C12H24N2O2).
- ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.
- Supporting Information. Characterization Data of the Products.
- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
- FramoChem. 4-tert-BUTYLCYCLOHEXYL CHLOROFORMATE.
- SpectraBase. Tert-butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR] - Chemical Shifts.
- BLDpharm. 1184918-37-3|tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate.
- Sigma-Aldrich. tert-Butyl (4-aminocyclohexyl)carbamate AldrichCPR 195314-59-1.
- Fluorochem. 294180-29-3 | MFCD20489192 | tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate.
- ChemicalBook. 167081-25-6(TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE) Product Description.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate [myskinrecipes.com]
- 4. 294180-29-3 | MFCD20489192 | tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate [aaronchem.com]
- 5. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. PubChemLite - Tert-butyl n-[4-(methylamino)cyclohexyl]carbamate (C12H24N2O2) [pubchemlite.lcsb.uni.lu]
- 13. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. keyorganics.net [keyorganics.net]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. aksci.com [aksci.com]
